

Capistruin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Capistruin*

Cat. No.: B1577615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of **Capistruin**, a lasso peptide antibiotic. It covers its known antibacterial spectrum, mechanism of action, and the experimental protocols used for its characterization.

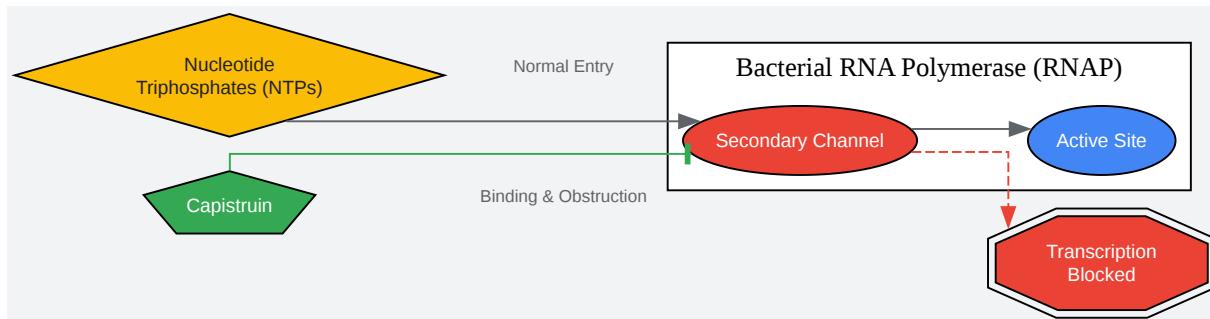
Introduction

Capistruin is a ribosomally synthesized and post-translationally modified peptide produced by the bacterium *Burkholderia thailandensis* E264.[1] It belongs to the lasso peptide class, which are characterized by a unique "knotted" structure where the C-terminal tail of the peptide is threaded through and trapped within an N-terminal macrolactam ring.[2] This distinct topology confers significant stability to the peptide. **Capistruin** has garnered interest for its antimicrobial activity, particularly against Gram-negative bacteria.[3][4]

Antibacterial Spectrum of Capistruin

Capistruin demonstrates a targeted antibacterial spectrum, primarily inhibiting the growth of *Burkholderia* species and closely related *Pseudomonas* strains.[1][2][4] While specific minimum inhibitory concentration (MIC) values are frequently cited as having been determined, a comprehensive quantitative table is not readily available in the peer-reviewed literature. The known antibacterial activity of **Capistruin** is summarized qualitatively below.

Table 1: Summary of **Capistruin**'s Antibacterial Activity


Target Organism	Activity Level	Reference
Burkholderia species	Active	[1] [5]
Paraburkholderia caledonica	Active	[3]
Pseudomonas species	Active	[1] [5]
Pseudomonas aeruginosa	Active	[3]
Escherichia coli	Active	[3]
Francisella tularensis	Inactive	[1]
Bacillus cereus	Inactive	[1]
Thermus thermophilus	Inactive	[1]

It is noteworthy that while **Capistruin** can inhibit the RNA polymerase of *E. coli* as potently as the well-studied lasso peptide Microcin J25 (MccJ25), significantly higher concentrations of **Capistruin** are required to inhibit the growth of *E. coli* *in vivo*.[\[1\]](#) This suggests that differences in cellular uptake or efflux mechanisms likely play a crucial role in the species-specific activity of **Capistruin**.[\[1\]](#)

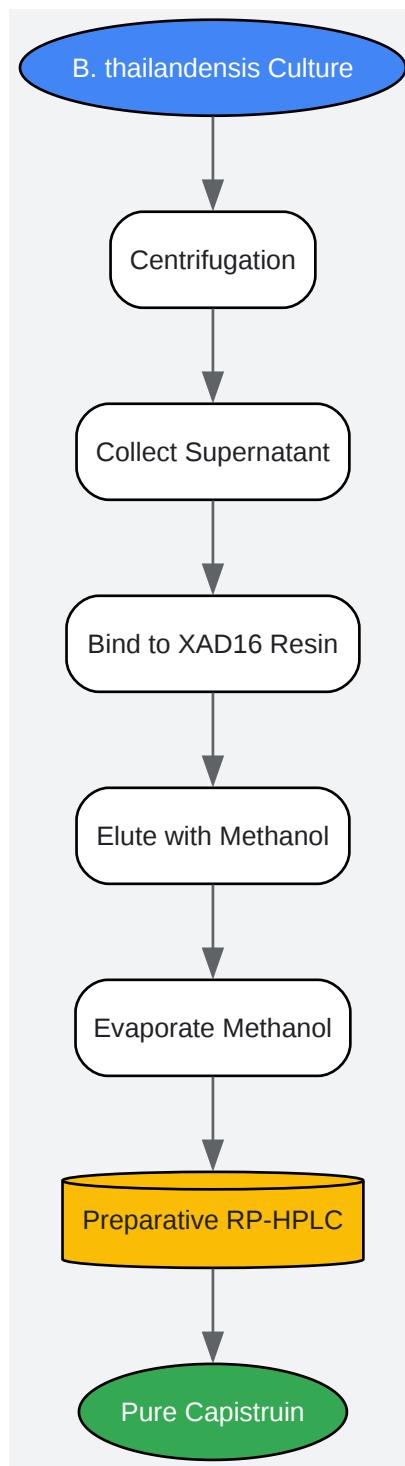
Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of **Capistruin** is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription.[\[1\]](#)[\[4\]](#) **Capistruin** exerts its inhibitory effect by physically obstructing the secondary channel of the RNAP. This channel is the entry point for nucleotide triphosphates (NTPs), the building blocks of RNA. By binding within this channel, **Capistruin** prevents NTPs from reaching the enzyme's active site, thereby halting RNA synthesis and ultimately leading to cell death.[\[1\]](#)

The mechanism of **Capistruin** is functionally similar to that of MccJ25, another RNAP-inhibiting lasso peptide.[\[1\]](#)[\[4\]](#) Evidence for this shared mechanism includes the observation that bacterial strains with mutations in the RNAP secondary channel that confer resistance to MccJ25 are also resistant to **Capistruin**.[\[1\]](#)

[Click to download full resolution via product page](#)

Capistruin's inhibition of bacterial RNA polymerase.


Experimental Protocols

Purification of Capistruin from *Burkholderia thailandensis* E264

This protocol outlines the steps for the isolation and purification of **Capistruin** from its native producer.

- Fermentation: *B. thailandensis* E264 is cultured in M20 medium at 42°C for 24 hours.
- Harvesting and Extraction: The culture is centrifuged to pellet the cells. The supernatant is collected and incubated with XAD16 resin. The resin is then washed with water and eluted with methanol.
- Solvent Evaporation: The methanol extract is dried under vacuum.
- Chromatography: The dried extract is redissolved in 10% acetonitrile and subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Gradient Elution: A gradient of water/0.1% trifluoroacetic acid (Solvent A) and acetonitrile/0.1% trifluoroacetic acid (Solvent B) is used for elution. A typical gradient involves a linear increase from 10% to 40% Solvent B over 30 minutes, followed by an increase to 95% Solvent B in 5 minutes.

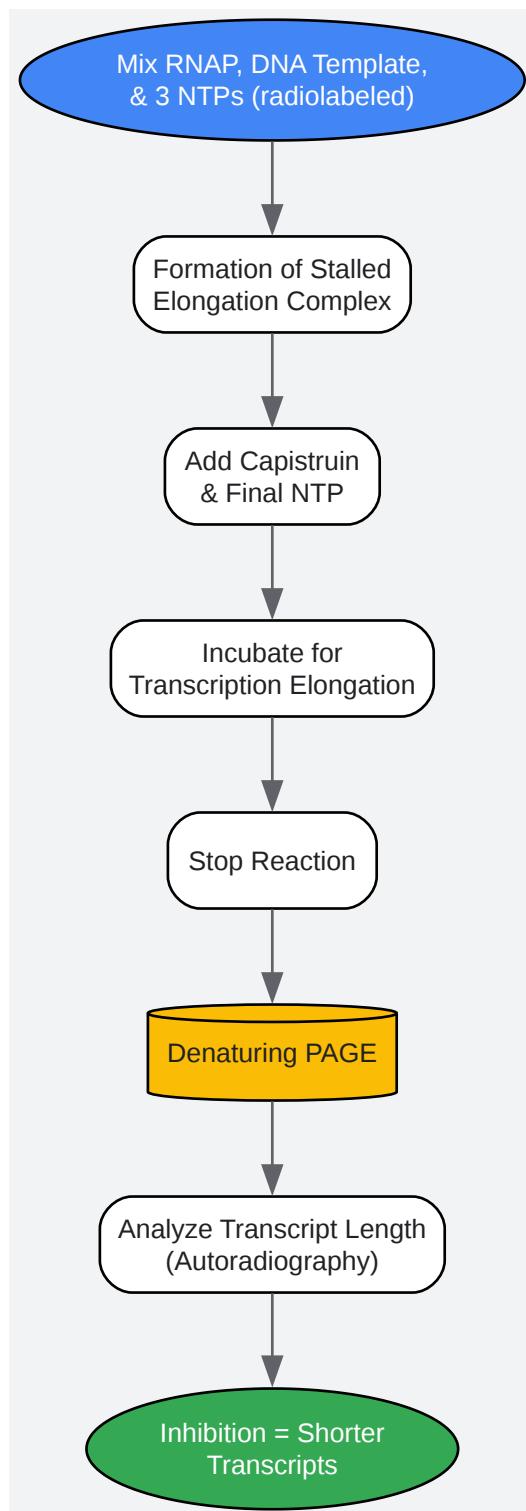
- Fraction Collection: Fractions are collected and analyzed for the presence of **Capistruin**, which has a characteristic retention time.

[Click to download full resolution via product page](#)

Workflow for the purification of **Capistruin**.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of **Capistruin** against various bacterial strains is determined using a liquid growth inhibition assay, typically following standard protocols from the Clinical and Laboratory Standards Institute (CLSI).


- **Bacterial Inoculum Preparation:** The test bacterium is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the final working concentration in a suitable broth medium.
- **Serial Dilution of Capistruin:** **Capistruin** is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
- **Inoculation:** The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted **Capistruin**.
- **Controls:** Positive (bacteria with no **Capistruin**) and negative (broth only) growth controls are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is recorded as the lowest concentration of **Capistruin** that completely inhibits visible growth of the bacterium.

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of **Capistruin** on the transcription activity of purified RNAP.

- **Formation of Stalled Elongation Complexes:** Purified RNAP is incubated with a DNA template containing a specific promoter to form stalled transcription elongation complexes at a defined position. This is often achieved by omitting one of the four NTPs from the reaction. The nascent RNA transcript is typically radiolabeled.
- **Addition of Capistruin and NTPs:** **Capistruin** (at various concentrations) and the missing NTP are added to the stalled complexes to reinitiate transcription.
- **Transcription Elongation:** The reaction is allowed to proceed for a defined period.

- Analysis of Transcripts: The reaction is stopped, and the RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis.
- Detection: The radiolabeled transcripts are visualized by autoradiography. Inhibition of transcription is observed as a decrease in the amount of full-length RNA product in the presence of **Capistruin**.

[Click to download full resolution via product page](#)

Workflow of an in vitro transcription inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The antibacterial threaded-lasso peptide capistruin inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of capistruin, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide capistruin inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Capistruin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577615#antibacterial-spectrum-of-capistruin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com